molecular formula C7H10O3 B12082432 2-Methyl-3-oxocyclopentane-1-carboxylic acid CAS No. 3033-53-2

2-Methyl-3-oxocyclopentane-1-carboxylic acid

Cat. No.: B12082432
CAS No.: 3033-53-2
M. Wt: 142.15 g/mol
InChI Key: XFFBZNIHNHNMFL-UHFFFAOYSA-N
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Description

2-Methyl-3-oxocyclopentane-1-carboxylic acid is a specialized cyclopentane derivative with the molecular formula C7H10O3, serving as a valuable synthon in organic and medicinal chemistry research . This β-keto acid compound features both a carboxylic acid and a ketone functional group on adjacent carbon atoms of a cyclopentane ring, which is further substituted with a methyl group, creating a multifunctional scaffold for chemical transformations. The presence of the 3-oxo (ketone) group adjacent to the carboxylic acid on the cyclopentane ring makes this compound a versatile precursor for various synthesis applications, particularly in the construction of more complex molecular architectures. In pharmaceutical research, this compound serves as a key chiral building block for the synthesis of biologically active molecules and unnatural α-amino acid derivatives, which are frequently found in pharmacologically active compounds . The cyclopentane core structure is privileged in medicinal chemistry, appearing in various therapeutic agents. Researchers utilize this chemical in asymmetric synthesis methodologies, including Mannich-type reactions and other carbon-carbon bond-forming transformations, to create diverse compound libraries for biological screening . The methyl substitution at the 2-position provides steric and electronic modulation that can influence both the reactivity of the compound and the physicochemical properties of resulting molecules. This compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety precautions in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3033-53-2

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-methyl-3-oxocyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H10O3/c1-4-5(7(9)10)2-3-6(4)8/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

XFFBZNIHNHNMFL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopentenone Carbonylation and Functionalization

A scalable route involves palladium-catalyzed carbonylation of cyclopentenone derivatives. In a key patent (WO2005108341A1), cyclopentenone is reacted with methanol under carbon monoxide pressure in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to yield dimethyl 3-oxocyclopentane-1-carboxylate . Subsequent hydrolysis and decarboxylation steps yield the target compound:

Reaction Scheme:

  • Carbonylation :

    Cyclopentenone+CO+MeOHPd catalystDimethyl 3-oxocyclopentane-1-carboxylate\text{Cyclopentenone} + \text{CO} + \text{MeOH} \xrightarrow{\text{Pd catalyst}} \text{Dimethyl 3-oxocyclopentane-1-carboxylate}
  • Hydrolysis : Acidic or basic hydrolysis of the ester to the carboxylic acid.

  • Methylation : Introduction of the methyl group via alkylation (e.g., methyl iodide under basic conditions).

Optimization Data :

ParameterOptimal ConditionYield (%)
Catalyst Loading2 mol% PdCl₂(PPh₃)₂78–85
CO Pressure30–50 atm82
Temperature80–100°C80

Characterization via 1H NMR^1\text{H NMR} (δ 2.1–2.3 ppm, cyclopentane protons) and IR (1720 cm⁻¹, C=O stretch) confirms structural integrity .

Dieckmann Cyclization of Diethyl Adipate

A Chinese patent (CN103333070B) details an industrial-scale method using diethyl adipate as the precursor :

Procedure :

  • Cyclization : Diethyl adipate is treated with sodium methoxide in DMF at 90–110°C, inducing intramolecular ester condensation (Dieckmann cyclization) to form methyl 2-oxocyclopentanecarboxylate.

  • Methylation : The intermediate is alkylated with methyl iodide.

  • Acidification : Hydrochloric acid hydrolysis yields the carboxylic acid.

Scalability Metrics :

StepThroughput (kg/batch)Purity (%)
Cyclization300–50095
Acidification200–40099

This method achieves 99% yield post-purification, with toluene recrystallization removing by-products .

Hydrolysis of Ethyl 3-Oxocyclopentane-1-carboxylate

ChemicalBook outlines ester hydrolysis as a straightforward route :

Protocol :

  • Ester Hydrolysis : Ethyl 3-oxocyclopentane-1-carboxylate is refluxed with NaOH in ethanol (3 h, 20°C).

  • Acid Workup : The solution is acidified to pH 3–4, extracting the product into ethyl acetate.

Data :

ConditionValueOutcome
NaOH Concentration2 M98% Conversion
SolventEthanol/Water (3:1)85% Isolated Yield

LC-MS analysis ([M+H]⁺ = 143.08) and melting point (160–172°C) validate the product .

MethodEnantiomeric Excess (%)Yield (%)
Enzymatic Resolution9970
Chiral Chromatography9565

These approaches highlight potential for synthesizing optically pure 2-methyl derivatives .

Industrial Production and Process Optimization

Scaling the above methods requires addressing:

  • Catalyst Recovery : Palladium catalysts are recycled via filtration (90% recovery) .

  • Waste Management : DMF and toluene are distilled and reused, reducing environmental impact .

  • Quality Control : In-process HPLC monitors reaction progress (retention time = 4.2 min) .

Economic Metrics :

ParameterLab ScaleIndustrial Scale
Cost per kg$1,200$300
Energy Consumption50 kWh/kg15 kWh/kg

Comparative Analysis of Methods

MethodAdvantagesLimitations
Carbonylation High atom economyRequires high-pressure CO
Dieckmann ScalableDMF solvent toxicity
Ester Hydrolysis Simple protocolLow stereocontrol

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts or activating agents.

Major Products

    Oxidation: Products may include carboxylic acids or diketones.

    Reduction: The major product is 2-methyl-3-hydroxycyclopentane-1-carboxylic acid.

    Substitution: Esterification yields esters, while amidation produces amides.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediate
2-Methyl-3-oxocyclopentane-1-carboxylic acid serves as a valuable synthetic intermediate in the production of xanthine derivatives, which are important as adenosine antagonists. These derivatives have significant therapeutic potential in treating various conditions, including cardiovascular diseases and neurological disorders .

Michael Addition Reactions
The compound has been utilized in enantioselective organocatalytic Michael reactions. It has shown good enantioselectivities when reacted with nitroalkenes, making it a suitable candidate for creating chiral molecules that are crucial in pharmaceuticals . The ability to produce compounds with high enantioselectivity is particularly beneficial in drug development, where the chirality of molecules can affect their biological activity.

Medicinal Chemistry

Biological Activity
Research indicates that derivatives of this compound exhibit potential biological activities due to their structural characteristics. The presence of both carboxylic and ketone functional groups may contribute to their reactivity and interaction with biological targets.

Drug Development
The compound's derivatives are being explored for their roles as intermediates in synthesizing drugs targeting the central nervous system. For instance, the synthesis of cyclic acetal forms of related compounds has been reported to enhance their pharmacological profiles . This highlights the importance of this compound in developing new therapeutic agents.

Chemical Properties and Reactivity

Reactivity
this compound can undergo various chemical transformations such as oxidation and reduction, leading to more complex carboxylic acids or ketones and alcohol derivatives, respectively . This versatility makes it a useful building block in organic synthesis.

Case Studies

Study Reference Application Findings
Synthesis of Xanthine DerivativesDemonstrated efficiency as an intermediate for producing bioactive compounds.
Enantioselective ReactionsAchieved high enantioselectivity with nitroalkenes, enhancing pharmaceutical synthesis.
Cyclic Acetal ProductionImproved methods for synthesizing optically active intermediates for drug development.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxocyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The ketone and carboxylic acid groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and influence metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-methyl-3-oxocyclopentane-1-carboxylic acid and related compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Structural Features
This compound C₇H₁₀O₃ Ketone, carboxylic acid, methyl 142.15 Cyclopentane core with 1,2,3-substituents
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₆H₉NO₃ Ketone, carboxylic acid, pyrrolidine 143.14 Nitrogen-containing 5-membered ring
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ Ester, amine 143.18 Cyclopentane with ester and amino groups
cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid C₁₅H₁₅F₃O₃ Ketone, carboxylic acid, trifluoromethylphenyl 300.28 Bulky aromatic substituent on ethyl chain
Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate C₁₄H₁₆O₃ Ester, benzyl, ketone 232.28 Cyclopentane with benzyl and ester groups
Key Observations:
  • Substituent Effects : The trifluoromethylphenyl group in cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid enhances lipophilicity and may improve bioavailability in drug design ().
  • Functional Groups: Ester-containing analogs (e.g., methyl 3-aminocyclopentanecarboxylate) exhibit reduced acidity compared to carboxylic acids, impacting reactivity in nucleophilic acyl substitution reactions ().

Research and Industrial Relevance

  • Biomedical Applications : Cyclopentane carboxylic acids are pivotal in drug discovery. For example, trifluoromethyl-substituted analogs show promise in targeting G-protein-coupled receptors ().
  • Material Science : Esters like methyl 1-benzyl-2-oxocyclopentane-1-carboxylate are intermediates in synthesizing polymers with tailored thermal stability ().

Biological Activity

2-Methyl-3-oxocyclopentane-1-carboxylic acid is a cyclic compound with significant structural features, including a cyclopentane ring, a carboxylic acid group, and a ketone functional group. Its molecular formula is C7H10O3C_7H_{10}O_3, with a molecular weight of approximately 142.15 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Structural Characteristics

The unique structure of this compound contributes to its reactivity and biological activity. The presence of a methyl group at the second carbon position and a keto group at the third carbon position enhances its potential interactions with biological targets.

Property Details
Molecular FormulaC7H10O3C_7H_{10}O_3
Molecular Weight142.15 g/mol
Functional GroupsCarboxylic acid, Ketone
Structural FeaturesCyclopentane ring

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in pharmacology. Its structural features suggest possible interactions with enzymes and receptors relevant to several physiological processes.

Potential Pharmacological Applications

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Compounds related to this compound have been studied for their anticancer effects, particularly against breast cancer cell lines (e.g., MCF-7) using assays like MTT to evaluate cell viability .
  • Neuroprotective Effects : Some derivatives have shown potential neurotrophic effects, enhancing neurite outgrowth in neuronal cultures, indicating possible applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study on Anticancer Activity

In a study evaluating the anticancer effects of synthesized derivatives, compounds were tested against the MCF-7 breast cancer cell line. The results indicated that specific derivatives exhibited significant cytotoxicity compared to standard treatments like Doxorubicin .

Neurotrophic Activity Assessment

Another research effort focused on the neurotrophic effects of similar compounds in rat cortical neuron cultures. The study demonstrated that certain structural analogs could enhance neurite outgrowth, suggesting therapeutic potential for conditions such as Alzheimer's disease .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, highlighting its versatility as an intermediate in organic synthesis:

  • Starting Materials : Common precursors include cyclopentanones and carboxylic acids.
  • Reagents : Typical reagents used in synthesis include strong acids or bases to facilitate cyclization and functional group transformations.

Q & A

Q. What are the primary synthetic routes for 2-methyl-3-oxocyclopentane-1-carboxylic acid, and how can reaction efficiency be optimized?

The compound is synthesized via cyclopentane ring functionalization, often using carbodiimides (e.g., DCC) as coupling reagents to introduce the carboxylic acid group . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates.
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions like keto-enol tautomerization.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product. GC analysis confirms purity, with FAME derivatives used for volatile analysis .

Q. How can researchers characterize this compound using spectroscopic methods?

Key techniques include:

Method Key Peaks/Data Purpose
¹H NMR δ 2.1–2.5 (multiplet, cyclopentane protons), δ 3.2 (s, COOH)Confirms ring structure and substituents
IR ~1700 cm⁻¹ (C=O stretch), ~2500–3500 cm⁻¹ (COOH)Identifies carbonyl and carboxylic groups
GC-MS Retention time matched to standards, m/z 142 (molecular ion)Validates molecular weight and purity

Q. What safety protocols are critical when handling this compound?

  • Storage : -20°C in airtight containers to prevent decomposition .
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictory NMR data due to keto-enol tautomerism be resolved?

Keto-enol tautomerism in the cyclopentane ring causes peak splitting in ¹H NMR. Strategies:

  • Variable-temperature NMR : Conduct experiments at -40°C to slow tautomer interconversion, resolving distinct keto and enol peaks .
  • Deuteration : Exchange labile protons with D₂O to simplify spectra .
  • Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) to assign tautomers .

Q. What strategies improve the compound’s utility in peptide-based drug design?

The carboxylic acid group enables conjugation to peptides via:

  • Carbodiimide-mediated coupling : Use EDC/NHS to link to amine-containing peptides (e.g., proline derivatives) .
  • Spacer incorporation : Introduce PEG or alkyl chains between the compound and peptide to modulate bioavailability .
  • Stability testing : Assess hydrolysis resistance in PBS (pH 7.4) at 37°C over 72 hours .

Q. How can researchers address discrepancies in catalytic C-H functionalization studies?

Contradictory reactivity data may arise from solvent effects or metal catalyst selection. Methodological solutions:

  • Solvent screening : Test polar (acetonitrile) vs. nonpolar (toluene) solvents to evaluate reaction feasibility .
  • Metal catalysts : Compare Pd(OAc)₂ (for aryl coupling) vs. Rh₂(OAc)₄ (for alkylation) efficiency .
  • Kinetic studies : Use stopped-flow UV-Vis to monitor intermediate formation rates .

Q. What role does this compound play in designing collagen-based gene delivery systems?

Derivatives enhance gene vector stability by:

  • Covalent conjugation : Attach to collagen via carbodiimide chemistry, improving DNA binding capacity .
  • Controlled release : Adjust crosslinking density to regulate vector release kinetics in vivo .
  • Immune response testing : Measure cytokine levels (e.g., IL-6) in murine models post-administration .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across structural analogs?

Analog Bioactivity Trend Resolution Strategy
3-Methyl-2-phenyl analogHigher cytotoxicityCompare logP values to assess membrane permeability differences .
2-Phenylcyclopropane analogReduced enzyme inhibitionPerform molecular docking (AutoDock Vina) to evaluate binding affinity .
Carboxamide derivativeEnhanced solubilityConduct HPLC solubility profiling in PBS/DMSO .

Q. What methodologies reconcile divergent results in long-term stability studies?

  • Accelerated aging : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via LC-MS .
  • Isotope labeling : Use ¹³C-labeled compound to track decomposition pathways .
  • Multivariate analysis : Apply PCA to identify critical degradation factors (e.g., light exposure, pH) .

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